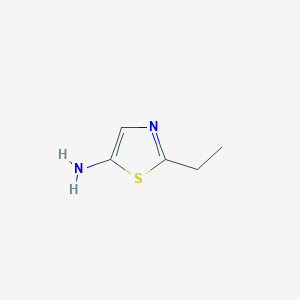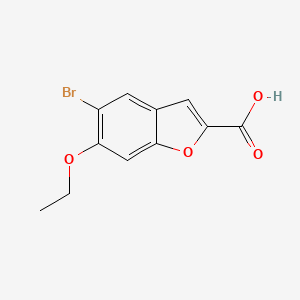
3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-クロロ-6-フルオロベンジル)アミノ)-1H-ピラゾール-5-カルボン酸は、そのユニークな構造特性と潜在的な用途により、さまざまな科学研究分野で関心を集めている化学化合物です。この化合物は、カルボン酸基で置換されたピラゾール環と、2-クロロ-6-フルオロベンジル部分に結合したアミノ基を特徴としています。
準備方法
合成経路と反応条件
3-((2-クロロ-6-フルオロベンジル)アミノ)-1H-ピラゾール-5-カルボン酸の合成は、通常、2-クロロ-6-フルオロベンジルアミン中間体の調製から始まる複数のステップを含みます。この中間体は、特定の条件下でピラゾール誘導体と反応させて、目的の化合物を形成します。これらの反応で使用される一般的な試薬には、さまざまな溶媒、触媒、保護基が含まれ、目的の選択性と収率を確保します。
工業的生産方法
この化合物の工業的生産には、効率とスケーラビリティを向上させるために合成経路を最適化することが含まれる場合があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれ、最終製品の一貫性と純度を確保します。
化学反応の分析
反応の種類
3-((2-クロロ-6-フルオロベンジル)アミノ)-1H-ピラゾール-5-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は特定の条件下で酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりできます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 求核置換反応と求電子置換反応は、分子上のさまざまな位置、特にベンジル位とピラゾール環の位置で発生する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤と求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を達成するために慎重に制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生じさせる可能性があり、一方、置換反応はハロゲン化物またはアルキル基などの新しい官能基を導入する可能性があります。
科学研究における用途
3-((2-クロロ-6-フルオロベンジル)アミノ)-1H-ピラゾール-5-カルボン酸は、以下を含む科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗がん性などの潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴と生物活性により、さまざまな病気の潜在的な治療薬として調査されています。
産業: 新素材、農薬、医薬品の開発に使用されます。
科学的研究の応用
3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
3-((2-クロロ-6-フルオロベンジル)アミノ)-1H-ピラゾール-5-カルボン酸の作用機序には、生物学的システム内の特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合し、それらの活性を調節し、さまざまな生理学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- 3-((2-クロロ-6-フルオロベンジル)アミノ)-2-メチル安息香酸
- 3-((2-クロロ-6-フルオロベンジル)アミノ)安息香酸
独自性
類似の化合物と比較して、3-((2-クロロ-6-フルオロベンジル)アミノ)-1H-ピラゾール-5-カルボン酸は、ピラゾール環と2-クロロ-6-フルオロベンジル部分のユニークな組み合わせにより際立っています。この構造的特徴は、さまざまな研究や産業用途にとって貴重な化合物にする、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 3-((2-Chloro-6-fluorobenzyl)amino)-2-methylbenzoic acid
- 3-((2-Chloro-6-fluorobenzyl)amino)benzoic acid
Uniqueness
Compared to similar compounds, 3-((2-Chloro-6-fluorobenzyl)amino)-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of a pyrazole ring and a 2-chloro-6-fluorobenzyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H9ClFN3O2 |
|---|---|
分子量 |
269.66 g/mol |
IUPAC名 |
3-[(2-chloro-6-fluorophenyl)methylamino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9ClFN3O2/c12-7-2-1-3-8(13)6(7)5-14-10-4-9(11(17)18)15-16-10/h1-4H,5H2,(H,17,18)(H2,14,15,16) |
InChIキー |
WFGXDQXUTZJKIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NNC(=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


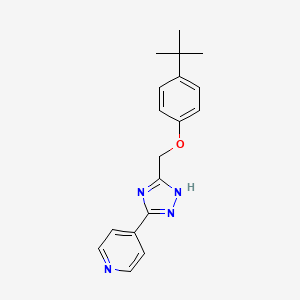
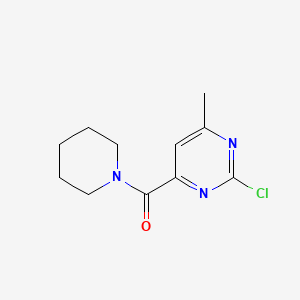



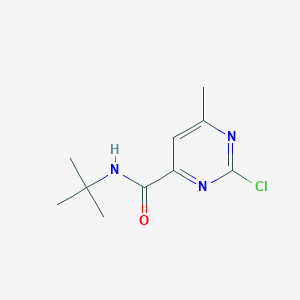


![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)


